Difluoro(methoxy)methane
Overview
Description
Difluoro(methoxy)methane is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a methane backbone
Scientific Research Applications
Difluoro(methoxy)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
Target of Action
Difluoro(methoxy)methane is a compound that is primarily involved in the process of difluoromethylation . The primary targets of this compound are carbon atoms in various oxidation states (sp, sp2, sp3), as well as oxygen, nitrogen, and sulfur . These elements play a crucial role in the formation of X–CF2H bonds, where X represents the aforementioned elements .
Mode of Action
The interaction of this compound with its targets involves the formation of X–CF2H bonds . This process has been advanced by the invention of multiple difluoromethylation reagents . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in methanogenesis . In the hydrogenotrophic pathway, H2 and carbon dioxide are used for methane production, whereas in the methylotrophic pathway, small methylated carbon compounds like methanol and methylated amines are used . In the aceticlastic pathway, acetate is disproportionated to methane and carbon dioxide .
Pharmacokinetics
It is known that the compound is involved in difluoromethylation processes, which have streamlined access to molecules of pharmaceutical relevance .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of X–CF2H bonds, where X is a carbon atom in various oxidation states, or oxygen, nitrogen, and sulfur . This results in the creation of molecules of pharmaceutical relevance .
Action Environment
The action of this compound is influenced by environmental factors. For instance, Difluoromethane, a related compound, is known to be a colorless gas in the ambient atmosphere and is slightly soluble in water, with a high thermal stability . Its action, efficacy, and stability may be influenced by similar environmental factors.
Safety and Hazards
Future Directions
The field of difluoromethylation processes has seen recent advances, particularly in the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore these processes and their applications.
Preparation Methods
The synthesis of difluoro(methoxy)methane typically involves the reaction of methanol with difluorocarbene. One common method is the reaction of methanol with difluorocarbene generated from difluoromethyl phenyl sulfide under specific conditions . Industrial production methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to methanol .
Chemical Reactions Analysis
Difluoro(methoxy)methane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into simpler fluorinated compounds.
Substitution: It can participate in substitution reactions where the methoxy group or fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Difluoro(methoxy)methane can be compared to other fluorinated compounds such as difluoromethyl phenyl sulfide and trifluoromethyl derivatives . These compounds share similar chemical properties but differ in their specific functional groups and reactivity.
Similar compounds include:
- Difluoromethyl phenyl sulfide
- Trifluoromethyl derivatives
- Fluorinated diazoalkanes
Properties
IUPAC Name |
difluoro(methoxy)methane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2O/c1-5-2(3)4/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZAMBNIGLUBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957316 | |
Record name | Difluoro(methoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-15-9 | |
Record name | Methane, difluoromethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difluoromethyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluoro(methoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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